molecular formula C19H25N3O4 B10896846 ethyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B10896846
M. Wt: 359.4 g/mol
InChI Key: ZRINKRDVUCDWOW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure that combines a pyrazole ring with a chromene backbone, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate pyrazole derivative under basic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product. Industrial methods focus on maximizing efficiency, yield, and cost-effectiveness while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Ethyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications, including:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or understanding biochemical pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives and pyrazole-containing molecules. Examples are:

    Chromene derivatives: Compounds like 2-amino-4H-chromene-3-carboxylates.

    Pyrazole derivatives: Molecules such as 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylates.

Uniqueness

What sets ethyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate apart is its combined structural features of both chromene and pyrazole rings

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 2-amino-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C19H25N3O4/c1-5-22-11(4)14(10(3)21-22)16-15-12(23)8-7-9-13(15)26-18(20)17(16)19(24)25-6-2/h16H,5-9,20H2,1-4H3

InChI Key

ZRINKRDVUCDWOW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)C

Origin of Product

United States

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